

A Comparative Guide: Bimokalner vs. Sodium Thiosulfate for Cisplatin-Induced Hearing Loss

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Compound of Interest

Compound Name: *Bimokalner*

Cat. No.: *B15588733*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational drug **Bimokalner** (ACOU085) and the FDA-approved sodium thiosulfate for the prevention of cisplatin-induced hearing loss (ototoxicity). The comparison is based on their distinct mechanisms of action, available clinical trial data, and experimental protocols.

At a Glance: Key Differences

Feature	Bimokalner (ACOU085)	Sodium Thiosulfate
Development Status	Investigational (Phase 2 Clinical Trial)	Approved for pediatric use in specific cancers
Mechanism of Action	Kv7.4 potassium channel agonist	Cisplatin-binding and antioxidant agent
Administration	Transtympanic injection (local)	Intravenous infusion (systemic)
Timing of Administration	Concurrently with chemotherapy cycles	6 hours after cisplatin infusion
Target Population (in trials)	Adult testicular cancer patients	Pediatric patients with localized, non-metastatic solid tumors

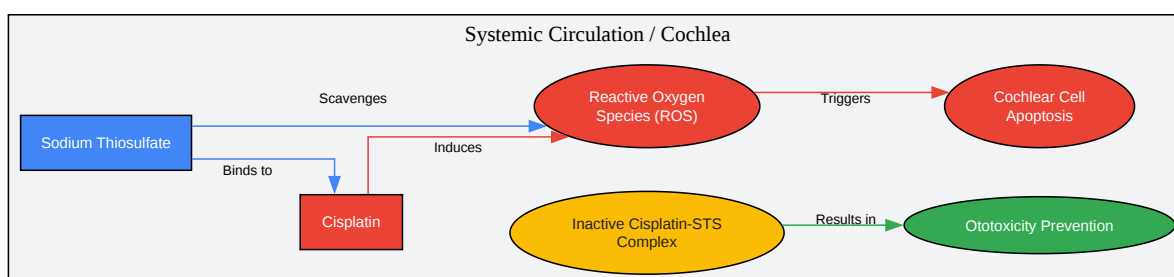
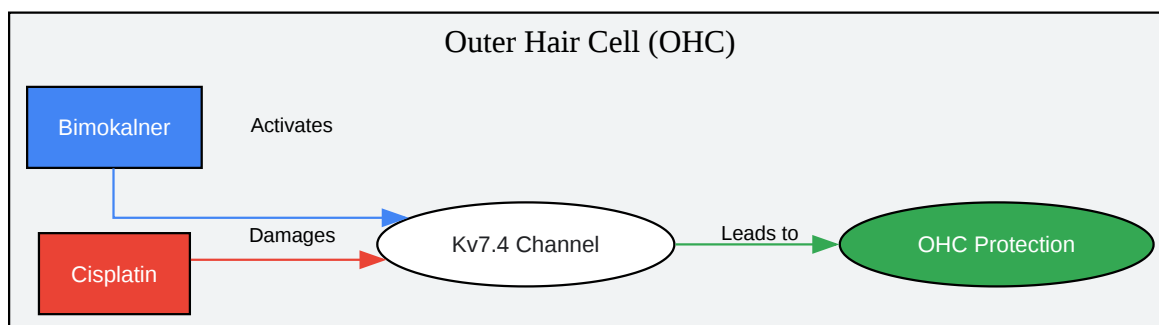
Mechanism of Action

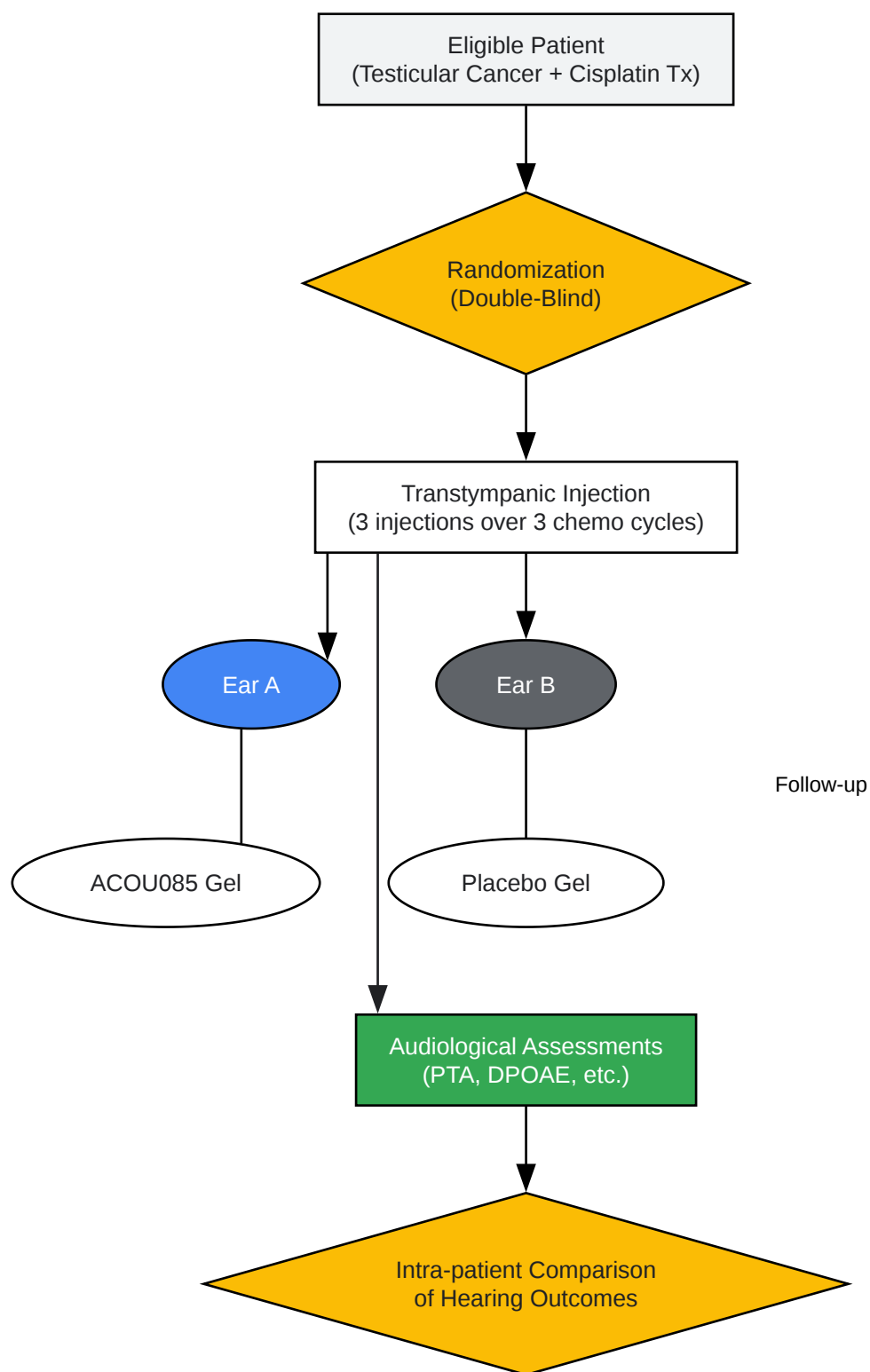
Bimokalner is a first-in-class small molecule that acts as a voltage-gated potassium channel agonist, specifically targeting the Kv7.4 channel.[1][2] These channels are located in the outer hair cells (OHCs) of the inner ear, which are particularly vulnerable to cisplatin-induced damage.[3] By activating these channels, **Bimokalner** is thought to protect the OHCs from the ototoxic effects of cisplatin.[2][3] Preclinical studies have indicated its potential to reduce cisplatin-induced hearing loss and preserve sensory cells.[2][3]

Sodium thiosulfate employs a dual mechanism to mitigate cisplatin-induced ototoxicity. Firstly, it acts as a chelating agent, directly binding to cisplatin to form an inactive complex that can be renally excreted.[4] Secondly, it functions as an antioxidant, scavenging reactive oxygen species (ROS) generated by cisplatin, thereby preventing the initiation of apoptotic pathways in the cochlear cells.[4]

Signaling Pathway Diagrams

Below are the proposed signaling pathways for **Bimokalner** and the mechanism of cisplatin-induced ototoxicity and its mitigation by sodium thiosulfate.





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